1-Bromo-3-chloro-4-(methylthio)benzene

Catalog No.
S6616182
CAS No.
101084-82-6
M.F
C7H6BrClS
M. Wt
237.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-chloro-4-(methylthio)benzene

CAS Number

101084-82-6

Product Name

1-Bromo-3-chloro-4-(methylthio)benzene

IUPAC Name

4-bromo-2-chloro-1-methylsulfanylbenzene

Molecular Formula

C7H6BrClS

Molecular Weight

237.55 g/mol

InChI

InChI=1S/C7H6BrClS/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3

InChI Key

CNLWPJFTHPGRAM-UHFFFAOYSA-N

SMILES

CSC1=C(C=C(C=C1)Br)Cl

Canonical SMILES

CSC1=C(C=C(C=C1)Br)Cl

1-Bromo-3-chloro-4-(methylthio)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and a methylthio group attached to a benzene ring. Its molecular formula is C₇H₆BrClS, and it has a molecular weight of 237.54 g/mol. The compound is known for its unique structural features, which contribute to its reactivity and potential applications in various fields of chemistry and biology. It is classified under several chemical categories, including halogenated compounds and thiophenes, making it an interesting subject for research and industrial use .

As mentioned earlier, there is no current information regarding BCMT's specific mechanism of action in any biological system.

  • Corrosive: Halogenated aromatics can cause skin and eye irritation [].
  • Harmful if inhaled or ingested.
  • May be flammable depending on the solvent used.

General Safety Precautions

  • Always wear appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood when handling BCMT.
  • Handle the compound in a well-ventilated area.
  • Store it in a cool, dry place away from incompatible chemicals.
Typical for halogenated aromatic compounds. Key reaction types include:

  • Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles in reactions such as the nucleophilic aromatic substitution (NAS), particularly when activated by electron-withdrawing groups.
  • Electrophilic Aromatic Substitution: The methylthio group may influence the reactivity of the benzene ring, allowing for electrophilic substitutions at ortho or para positions.
  • Reduction Reactions: The halogen substituents can be reduced to form corresponding hydrocarbons or thiols under appropriate conditions.

These reactions make 1-Bromo-3-chloro-4-(methylthio)benzene a versatile intermediate in organic synthesis .

Several methods exist for synthesizing 1-Bromo-3-chloro-4-(methylthio)benzene:

  • Halogenation of Methylthio-substituted Benzene: This involves the sequential introduction of bromine and chlorine into a methylthio-substituted benzene derivative.
  • Nucleophilic Substitution Reactions: Starting from a suitable precursor such as 3-chloro-4-methylthiophenol, bromination can be achieved using brominating agents.
  • Cross-Coupling Reactions: Utilizing palladium-catalyzed coupling methods can also yield this compound from appropriate aryl halides.

These methods highlight its accessibility for research and industrial applications .

1-Bromo-3-chloro-4-(methylthio)benzene serves multiple purposes in scientific research and industry:

  • Building Block in Organic Synthesis: It is often used as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may have potential applications in drug discovery due to their biological activities.
  • Material Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties .

Interaction studies involving 1-Bromo-3-chloro-4-(methylthio)benzene focus on its reactivity with various nucleophiles and electrophiles. Research indicates that its halogen substituents significantly influence its interaction with biological macromolecules, potentially leading to enzyme inhibition or activation. Such studies are crucial for understanding its role in medicinal chemistry and toxicology .

Several compounds share structural similarities with 1-Bromo-3-chloro-4-(methylthio)benzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Bromo-2-chloro-4-(methylthio)benzeneC₇H₆BrClSDifferent halogen positioning affects reactivity
1-Chloro-3-bromo-4-(methylthio)benzeneC₇H₆BrClSSimilar structure but different halogen placement
2-Bromo-5-(methylthio)phenolC₇H₇BrOSContains hydroxyl group, affecting solubility

These compounds exhibit varying reactivities and biological activities due to differences in their substituent positions and types. The unique combination of bromine, chlorine, and methylthio groups in 1-Bromo-3-chloro-4-(methylthio)benzene contributes to its distinct chemical behavior compared to these similar compounds .

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Exact Mass

235.90621 g/mol

Monoisotopic Mass

235.90621 g/mol

Heavy Atom Count

10

Dates

Last modified: 11-23-2023

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